molecular formula C21H20N2O4S B2600664 N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide CAS No. 868965-80-4

N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2600664
CAS No.: 868965-80-4
M. Wt: 396.46
InChI Key: IHRQMLOUGZHOPS-UHFFFAOYSA-N
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Description

N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound supplied for research and development purposes. This compound is defined by the CAS Registry Number 868965-80-4 and has a molecular formula of C 21 H 20 N 2 O 4 S and a molecular weight of 396.46 g/mol . Its structure features a chromene-4-one (also known as a chromone) moiety fused to a cyclohepta[b]thiophene ring system, presenting a complex heterocyclic framework of significant interest in medicinal and agrochemical research . The chromone scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. The specific research applications and mechanism of action for this particular compound are areas of active investigation and are not fully elucidated in the available literature. Researchers are exploring its potential based on the known properties of its structural components. The compound is provided as a high-purity material to support these innovative research endeavors. It is intended for laboratory research use only and is not approved for use in humans or animals .

Properties

IUPAC Name

N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-22-20(26)18-13-8-3-2-4-10-17(13)28-21(18)23-19(25)16-11-14(24)12-7-5-6-9-15(12)27-16/h5-7,9,11H,2-4,8,10H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRQMLOUGZHOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a chromene precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification methods such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that chromene derivatives possess significant anticancer properties. The compound has shown promise as a potential inhibitor of cancer cell proliferation. For example, research has demonstrated that derivatives of chromene can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties
Chromene derivatives have also been investigated for their antimicrobial activities. The presence of the cyclohepta[b]thiophene moiety in this compound may enhance its interaction with microbial targets, leading to increased efficacy against bacteria and fungi. Preliminary studies suggest that compounds with similar structures exhibit potent antibacterial activity against multi-drug resistant strains .

Pharmacological Applications

Neuroprotective Effects
There is growing interest in the neuroprotective potential of chromene derivatives. Some studies have suggested that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves the inhibition of neuroinflammatory processes and modulation of neurotransmitter systems.

Anti-inflammatory Activity
The compound has been noted for its anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. Research indicates that chromene derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting their utility in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Material Science Applications

Polymer Chemistry
In material science, N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the incorporation into polymer matrices that may exhibit improved performance in various applications such as coatings and composites .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

StudyFocusFindings
Study on Anticancer Properties Evaluated the efficacy against breast cancer cellsInduced apoptosis via PI3K/Akt pathway modulation
Antimicrobial Activity Assessment Tested against E. coli and Staphylococcus aureusSignificant inhibition observed at low concentrations
Neuroprotective Study Investigated effects on neuronal cell linesReduced oxidative stress markers significantly

Mechanism of Action

The mechanism of action of N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs with Cyclohepta[b]thiophene Cores

N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 301322-23-6)
  • Structure : Cyclopenta[b]thiophene core with phenylcarbamoyl and thiophene-carboxamide substituents.
  • Key Differences : Smaller cyclopentane ring (vs. cycloheptane in the target compound) and phenyl substituent (vs. methylcarbamoyl).
  • Implications : Reduced ring size may decrease conformational flexibility, while the phenyl group could enhance π-π stacking interactions but reduce solubility .
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide (CAS 362681-00-3)
  • Structure: Cyclohepta[b]thiophene with a cyano group at position 3 and propanamide at position 2.
  • Key Differences: Cyano group (electron-withdrawing) replaces methylcarbamoyl (electron-donating), altering electronic properties.
  • Implications: The cyano group may increase electrophilicity, affecting reactivity in biological systems .

Chromene-Based Carboxamide Derivatives

3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide] (8c)
  • Structure: Pyranone core with a coumarin-linked carboxamide.
  • Key Differences: Pyranone (6-membered) vs. chromene (benzopyran) and coumarin substituent vs. thiophene linkage.
  • Activity: Exhibits MIC values of 8 µg/mL against Staphylococcus aureus and Candida krusei, outperforming other pyranone derivatives .
N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide
  • Structure : Tetrahydrochromene fused with a chromene-carboxamide.
  • Key Differences: Additional phenyl and cyano groups enhance steric bulk.
  • Synthesis : Prepared via piperidine-catalyzed condensation, yielding 72–85% after recrystallization .

Thiophene-Isoxazole Hybrids

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide
  • Structure: Isoxazole-thiophene hybrid with diethylaminophenyl carboxamide.
  • Synthesis : Involves oxime formation, KCl/Oxone®-mediated cyclization, and hydrolysis (85% yield for final step) .

SAR Insights :

  • Electron-Donating Groups: Methylcarbamoyl (target compound) may enhance membrane permeability vs. cyano or phenyl groups.
  • Ring Size : Cyclohepta[b]thiophene’s 7-membered ring offers greater conformational flexibility than cyclopenta or chromene derivatives.
  • Chromene vs.

Biological Activity

N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide is a compound that belongs to the class of chromene derivatives. This class of compounds has garnered significant interest due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Overview of Chromene Derivatives

Chromene derivatives are known for their broad spectrum of biological activities including:

  • Anticancer
  • Antimicrobial
  • Antidiabetic
  • Anticonvulsant
  • Neuroprotective

The structure of chromenes allows for various modifications that can enhance their biological activity. The specific compound features a cyclohepta[b]thiophene moiety which may contribute unique properties compared to other chromenes.

  • Inhibition of Enzymatic Activity :
    • Many chromene derivatives inhibit key enzymes involved in cancer progression and inflammation. For example, studies have shown that certain 4H-chromenes exhibit inhibitory effects on protein kinases and acetylcholinesterase (AChE), which are crucial in cancer cell signaling and neurodegenerative diseases respectively .
  • Induction of Apoptosis :
    • Compounds with a chromene backbone have been reported to induce apoptosis in cancer cells through various pathways including caspase activation . The specific compound may share this characteristic due to its structural similarities with other bioactive chromenes.
  • Interaction with Cellular Targets :
    • The ability to interact with tubulin and disrupt microtubule dynamics is a notable feature of some chromene derivatives, leading to cell cycle arrest and apoptosis in tumor cells .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

StudyCell Line% InhibitionConcentration (μM)
Study APC3 (Prostate Cancer)63%25
Study BT47D (Breast Cancer)50%10
Study CHCT116 (Colon Cancer)41%20

These results indicate a promising anticancer profile, particularly in prostate and breast cancer models.

Antimicrobial Activity

The compound's antimicrobial properties are also noteworthy. In vitro studies have demonstrated significant inhibition against various bacterial strains:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

  • Crolibulin™ : A related compound in clinical trials for the treatment of aggressive solid tumors demonstrated efficacy through similar mechanisms as those hypothesized for this compound. Its ability to inhibit tubulin polymerization suggests that our compound may exhibit comparable therapeutic effects .
  • Neuroprotective Effects : Research into other chromene derivatives indicates potential neuroprotective activities through the inhibition of AChE and butyrylcholinesterase (BChE), which could be relevant for treating neurodegenerative diseases .

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